N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that features both indole and pyridazine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-3-acetic acid, through a series of reactions including esterification and amination.
Formation of the Pyridazine Moiety: This could involve the reaction of hydrazine with a diketone to form the pyridazine ring.
Coupling of the Two Moieties: The final step would involve coupling the indole and pyridazine moieties through an acetamide linkage, possibly using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Both the indole and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield oxindole derivatives, while reduction of the pyridazine ring might yield dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyridazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds containing indole and pyridazine moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors, and other proteins involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Pyridazine derivatives: Various compounds with potential therapeutic applications.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to the combination of indole and pyridazine moieties in a single molecule, which might confer distinct biological activities and chemical properties compared to other compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(23-13-12-17-14-24-20-9-5-4-8-18(17)20)15-26-22(28)11-10-19(25-26)16-6-2-1-3-7-16/h1-11,14,24H,12-13,15H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVYDYZWAORSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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